

Technical Support Center: Darolutamide In Vitro Drug-Drug Interaction Potential

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Compound of Interest		
Compound Name:	Darolutamide	
Cat. No.:	B1677182	Get Quote

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers investigating the in vitro drug-drug interaction (DDI) potential of **darolutamide**.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for darolutamide in vitro?

A1: In vitro studies have shown that **darolutamide** is predominantly metabolized through oxidative biotransformation, primarily catalyzed by Cytochrome P450 3A4 (CYP3A4).[1][2][3][4] [5] To a lesser extent, glucuronidation also contributes to its metabolism.

Q2: Which UGT enzymes are involved in the glucuronidation of darolutamide?

A2: In vitro studies have identified UGT1A9 and UGT1A1 as enzymes involved in the glucuronidation of **darolutamide**. Another study also suggests the involvement of UGT1A3.

Q3: Is **darolutamide** a substrate of any drug transporters?

A3: Yes, in vitro studies have identified **darolutamide** as a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). However, it is considered a more sensitive substrate for P-gp than for BCRP. **Darolutamide** is not a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3.

Q4: Does darolutamide inhibit any CYP enzymes?



A4: In vitro studies indicate that **darolutamide** has a low potential for clinically relevant drugdrug interactions via CYP inhibition. The enzymatic activity of nine CYP isoforms was not inhibited or only slightly inhibited by **darolutamide**.

Q5: What is the induction potential of darolutamide on CYP enzymes?

A5: In vitro, **darolutamide** showed no relevant induction of CYP1A2 or CYP2B6 activity. It did exhibit a concentration-dependent induction of CYP3A4 enzymatic activity.

Q6: Does darolutamide inhibit any drug transporters?

A6: Yes, in vitro studies have demonstrated that **darolutamide** inhibits several transporters, including BCRP, P-gp, Organic Anion Transporter 3 (OAT3), Multidrug and Toxin Extrusion Protein 1 (MATE1), MATE2-K, Organic Anion Transporting Polypeptide 1B1 (OATP1B1), and OATP1B3.

Troubleshooting Guide

Issue 1: Inconsistent results in CYP3A4 metabolism assays with darolutamide.

- Possible Cause: Variability in the source of human liver microsomes.
- Troubleshooting Step: Ensure the use of a well-characterized, pooled human liver microsome batch with consistent CYP3A4 activity. Run a positive control with a known CYP3A4 substrate and inhibitor (e.g., midazolam and ketoconazole) in parallel to validate each experiment.
- Possible Cause: Degradation of darolutamide or metabolites in the incubation mixture.
- Troubleshooting Step: Minimize the time between sample collection and analysis. Ensure proper storage of samples at low temperatures (e.g., -80°C) and use appropriate quenching solutions to stop the reaction effectively.

Issue 2: High background signal in transporter inhibition assays.

 Possible Cause: Non-specific binding of darolutamide or the probe substrate to the assay system (e.g., cell monolayers, vesicles).



- Troubleshooting Step: Include appropriate controls, such as incubations without the
 transporter-expressing cells or vesicles, to determine the extent of non-specific binding. Pretreating the assay system with a bovine serum albumin (BSA) solution might help to reduce
 non-specific binding.
- Possible Cause: Intrinsic fluorescence or quenching effect of darolutamide in fluorescentbased assays.
- Troubleshooting Step: Run a control experiment with darolutamide alone (without the fluorescent substrate) to check for any interference with the detection method. If interference is observed, consider using a different detection method, such as LC-MS/MS, for quantification.

Issue 3: Difficulty in determining the IC50 value for BCRP inhibition by darolutamide.

- Possible Cause: The concentration range of darolutamide used is not appropriate to capture the full inhibition curve.
- Troubleshooting Step: Based on published data, the IC50 of darolutamide for BCRP inhibition is in the low micromolar range. Ensure your concentration range brackets this value (e.g., 0.01 μM to 100 μM) to accurately determine the IC50.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Drug Transporters by **Darolutamide** and Keto-**darolutamide**



Transporter	Probe Substrate	System	Inhibitor	IC50 (μM)
P-gp	Digoxin	Caco-2 cells	Darolutamide	16.4
BCRP	Cladribine	Caco-2 cells	Darolutamide	1.3
P-gp	MDCK cells	Keto- darolutamide	2.6	
BCRP	MDCK cells	Keto- darolutamide	0.6	_
MATE1	Metformin	Darolutamide	32.3	
MATE2-K	Metformin	Darolutamide	9.5	
OATP1B1	Atorvastatin	HEK cells	Darolutamide	16.8
OATP1B3	Atorvastatin	HEK cells	Darolutamide	39.3
OATP1B3	Estradiol-17β- glucuronide	OATP1B3 overexpressing cells	Darolutamide	23.7
OATP1B3	Estradiol-17β- glucuronide	OATP1B3 overexpressing cells	Keto- darolutamide	33.0

Table 2: In Vitro Inhibition of UGT Enzymes by **Darolutamide**

UGT Isoform	Inhibition Type	Ki (μM)
UGT1A1	Noncompetitive	14.75 ± 0.78
UGT1A7	Competitive	14.05 ± 0.42
UGT2B15	Competitive	6.60 ± 0.08

Experimental Protocols

Protocol 1: CYP Inhibition Assay using Human Liver Microsomes



This protocol is a representative method for assessing the inhibitory potential of **darolutamide** on CYP enzymes.

- Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, specific CYP probe substrates (e.g., midazolam for CYP3A4), darolutamide, positive control inhibitor (e.g., ketoconazole for CYP3A4), incubation buffer (e.g., phosphate buffer, pH 7.4).
- Procedure:
 - Prepare a series of dilutions of darolutamide and the positive control inhibitor.
 - Pre-incubate HLMs with **darolutamide** or the positive control inhibitor in the incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.
 - Initiate the reaction by adding the NADPH regenerating system and the specific CYP probe substrate.
 - Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes).
 - Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
 - Centrifuge the samples to precipitate proteins.
 - Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated analytical method, such as LC-MS/MS.
 - Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Transporter Inhibition Assay using Caco-2 Cells

This protocol provides a general workflow for evaluating the inhibitory effect of **darolutamide** on efflux transporters like P-gp and BCRP.

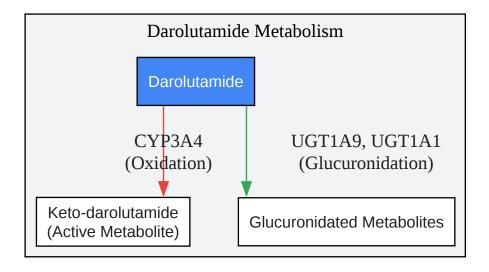
 Materials: Caco-2 cells cultured on permeable supports (e.g., Transwell™ plates), probe substrate for the transporter of interest (e.g., digoxin for P-gp, cladribine for BCRP), darolutamide, positive control inhibitor (e.g., verapamil for P-gp), transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).



Procedure:

- Wash the Caco-2 cell monolayers with transport buffer.
- Pre-incubate the cells with **darolutamide** or the positive control inhibitor in the transport buffer on both the apical and basolateral sides for a defined period (e.g., 30-60 minutes) at 37°C.
- Add the probe substrate to the basolateral side (for efflux assays).
- Collect samples from the apical and basolateral compartments at various time points.
- Quantify the concentration of the probe substrate in the collected samples using a suitable analytical method.
- Calculate the efflux ratio and the percent inhibition by darolutamide to determine the IC50 value.

Visualizations



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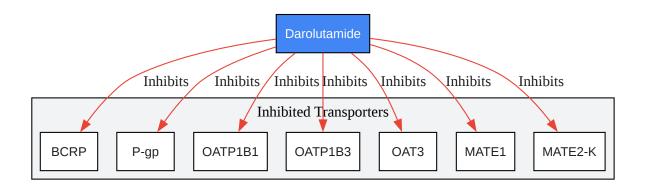
Caption: Metabolic pathways of **darolutamide** in vitro.





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Caption: General workflow for an in vitro CYP inhibition assay.



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Caption: Transporters inhibited by darolutamide in vitro.

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